methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate
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Overview
Description
METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a benzyl ether, a methoxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate, which is then reacted with cyanoacetic acid and methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl ether derivatives, methoxy-substituted phenyl compounds, and cyano-containing compounds. Examples include:
- METHYL 4-((2-(2-(4-((4-CHLOROBENZYL)OXY)BENZOYL)CARBOHYDRAZONOYL)PHENOXY)METHYL)BENZOATE
- Other benzyl ether derivatives with different substituents.
Uniqueness
METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21ClN2O5 |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C26H21ClN2O5/c1-32-24-14-17(11-12-23(24)34-16-18-7-3-5-9-21(18)27)13-19(15-28)25(30)29-22-10-6-4-8-20(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+ |
InChI Key |
VRKYDXRHDHDXBA-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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